Metixene

Descripción general

Descripción

Se utiliza principalmente como agente antiparkinsoniano para aliviar los síntomas del Parkinsonismo, incluido el síndrome extrapiramidal inducido por otros fármacos como las fenotiazinas . También se ha informado que la metixene induce autofagia incompleta y muerte celular en el cáncer metastásico y las metástasis cerebrales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la metixene generalmente implica los siguientes pasos:

Material de partida: El ácido tiosalicílico se utiliza como material de partida.

Reacción de acoplamiento: El ácido tiosalicílico se acopla con yodobenceno para obtener ácido 2-tiofenilbenzoico.

Deshidratación y ciclación: El ácido 2-tiofenilbenzoico luego se deshidrata y cicla para formar el producto final, this compound.

Métodos de producción industrial: Los métodos de producción industrial de la this compound no están ampliamente documentados en la literatura. la ruta sintética mencionada anteriormente se puede ampliar para la producción industrial con la optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones: La metixene experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound puede sufrir reacciones de oxidación, particularmente sulfoxidación.

Reducción: También pueden ocurrir reacciones de reducción, aunque son menos comunes.

Sustitución: La this compound puede participar en reacciones de sustitución, especialmente en el anillo de piperidina.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se pueden emplear agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores o condiciones específicas, como ambientes ácidos o básicos.

Principales productos formados:

Oxidación: Los sulfoxidos y las sulfonas son productos comunes.

Reducción: Formas reducidas de this compound, como aminas secundarias.

Sustitución: Varios derivados sustituidos de this compound.

Aplicaciones Científicas De Investigación

Metixene, an antiparkinsonian drug, has emerged as a promising candidate for treating metastatic cancers, particularly metastatic breast cancer and brain metastases. Recent studies have uncovered its potential therapeutic applications, mechanisms of action, and implications for clinical use. This article provides a comprehensive overview of the applications of this compound, supported by detailed findings and case studies.

Treatment of Metastatic Breast Cancer

Recent studies have demonstrated that this compound effectively reduces cancer cell viability and induces apoptosis in various subtypes of metastatic breast cancer. A pivotal study conducted by Dr. Jawad Fares and his team at Northwestern University showcased significant findings:

- Tumor Reduction : In orthotopic xenograft models, this compound significantly decreased mammary tumor size, indicating its potential as a therapeutic agent for breast cancer .

- Survival Improvement : In models simulating multiorgan site metastases, this compound improved survival rates among treated subjects compared to control groups .

Efficacy in Brain Metastases

This compound's ability to cross the blood-brain barrier makes it particularly valuable for treating brain metastases arising from systemic cancers:

- Extended Survival : In mice with intracranial xenografts, this compound treatment resulted in significantly extended survival times . The drug was noted for its minimal side effects in human trials, making it a strong candidate for further clinical investigation .

- Mechanistic Insights : The drug was found to induce "incomplete autophagy" in cancer cells by activating the NDRG1 protein pathway, leading to programmed cell death .

Broad Spectrum Against Cancer Types

Research indicates that this compound may also be effective against other cancer types beyond breast cancer:

- Lung Cancer and Melanoma : The study highlighted its effects against various cancer subtypes, including lung cancer and melanoma, suggesting a broader application of this compound in oncology .

Table 1: Key Findings from Recent Studies on this compound

| Study Reference | Cancer Type | Key Findings | Survival Impact |

|---|---|---|---|

| Jawad Fares et al., Journal of Clinical Investigation | Metastatic Breast Cancer | Significant reduction in tumor size; induced apoptosis | Improved survival rates in mice with metastases |

| Maciej Lesniak et al., Northwestern Medicine | Brain Metastases | Extended survival; minimal side effects reported | Increased lifespan in treated mice |

| Various Authors (2023) | Multiple Cancers | Effective against breast, lung cancers, melanoma | Promising results across multiple studies |

Mecanismo De Acción

La metixene ejerce sus efectos mediante el antagonismo competitivo de la acetilcolina en los receptores muscarínicos en el cuerpo estriado. Esta acción ayuda a restaurar el equilibrio entre los sistemas excitatorios (colinérgicos) e inhibitorios (dopaminérgicos) en el cerebro, que se ve interrumpido en el Parkinsonismo . Además, la this compound induce autofagia incompleta a través de la fosforilación 1 regulada por corriente descendente de N-Myc (NDRG1), lo que lleva a la apoptosis mediada por caspasa en las células cancerosas .

Compuestos similares:

Atropina: Otro agente antimuscarínico con acciones similares pero diferente estructura química.

Escopolamina: Propiedades antimuscarínicas similares pero utilizadas para diferentes propósitos terapéuticos.

Benztropina: Otro agente antiparkinsoniano con mecanismos de acción similares.

Singularidad de la this compound: La this compound es única debido a su doble función como agente antiparkinsoniano y su potencial para inducir autofagia incompleta y apoptosis en las células cancerosas. Esta doble funcionalidad la diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Atropine: Another antimuscarinic agent with similar actions but different chemical structure.

Scopolamine: Similar antimuscarinic properties but used for different therapeutic purposes.

Benztropine: Another antiparkinsonian agent with similar mechanisms of action.

Uniqueness of Metixene: this compound is unique due to its dual role as an antiparkinsonian agent and its potential in inducing incomplete autophagy and apoptosis in cancer cells. This dual functionality sets it apart from other similar compounds .

Actividad Biológica

Metixene is a compound originally developed as an antiparkinsonian drug, but recent studies have highlighted its potential as a therapeutic agent in oncology, particularly for metastatic cancers. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and implications for clinical applications.

This compound has been identified as a modulator of autophagy signaling pathways, particularly in the context of metastatic breast cancer and brain metastases. Recent research demonstrates that this compound induces incomplete autophagy , a process characterized by the accumulation of cellular waste due to impaired recycling mechanisms. This is primarily achieved through the activation of the NDRG1 protein, which triggers apoptosis (programmed cell death) in cancer cells.

Key Findings:

- Caspase-Mediated Apoptosis : this compound treatment has been shown to activate the caspase cascade, specifically caspase-3 and caspase-9, leading to increased apoptosis in various breast cancer cell lines (BT-474Br and MDA-MB-231Br) .

- Autophagy Modulation : The compound's ability to induce incomplete autophagy was confirmed through reverse-phase protein array analysis, revealing significant changes in signaling pathways associated with autophagy regulation .

Efficacy in Preclinical Models

This compound's effectiveness has been evaluated in several preclinical models, demonstrating promising results in reducing tumor size and extending survival rates in mice with metastatic cancers.

Summary of Preclinical Studies:

In one notable study, this compound was administered intraperitoneally three times per week at a dosage of 1.0 mg/kg. Results showed a marked increase in survival rates among treated mice compared to controls, with significant reductions in tumor burden across multiple organ sites, including the lungs and intestines .

Case Studies

A series of case studies have further elucidated this compound's therapeutic potential:

- Breast Cancer Metastasis : In vivo experiments indicated that this compound not only reduced the size of breast tumors but also improved overall survival rates in mouse models with multi-organ metastases. The mechanism involved activation of apoptotic pathways while simultaneously disrupting normal autophagic processes .

- Brain Metastases : this compound demonstrated efficacy against brain metastases from breast cancer, significantly reducing tumor burden and extending survival times. The treatment led to observable histological changes consistent with reduced metastatic activity .

Clinical Implications

Given its dual role as an autophagy modulator and an apoptosis inducer, this compound presents a novel approach to treating metastatic cancers, particularly where traditional therapies have limited efficacy. Its ability to cross the blood-brain barrier enhances its potential for treating brain metastases—a common complication in advanced breast cancer.

Future Directions:

- Clinical Trials : The promising results from preclinical studies warrant further investigation through clinical trials to assess safety and efficacy in human subjects.

- Combination Therapies : Exploring this compound's use alongside existing chemotherapeutic agents could enhance treatment outcomes for patients with resistant forms of cancer.

Propiedades

Key on ui mechanism of action |

Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as metixene is considered to relate to competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which then restores the balance. |

|---|---|

Número CAS |

4969-02-2 |

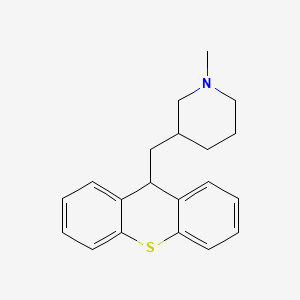

Fórmula molecular |

C20H23NS |

Peso molecular |

309.5 g/mol |

Nombre IUPAC |

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine |

InChI |

InChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3 |

Clave InChI |

MJFJKKXQDNNUJF-UHFFFAOYSA-N |

SMILES |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24 |

SMILES canónico |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24 |

Apariencia |

Solid powder |

Punto de ebullición |

173 °C at 7.00E-02 mm Hg |

melting_point |

< 25 °C |

Key on ui other cas no. |

4969-02-2 |

Descripción física |

Solid |

Pictogramas |

Irritant; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

1553-34-0 (hydrochloride) 7081-40-5 (hydrochloride monohydrate) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble as HCl salt 1.02e-04 g/L |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride methixene methixene hydrochloride methixene hydrochloride, monohydrate metixene Tremarit |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.